molecular formula C17H20N4O4 B2734809 1-(5-cyclopropylisoxazole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1251615-75-4

1-(5-cyclopropylisoxazole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Numéro de catalogue B2734809
Numéro CAS: 1251615-75-4
Poids moléculaire: 344.371
Clé InChI: KKTBVSWAVGXQOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during chemical reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Applications De Recherche Scientifique

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Research into heterocyclic carboxamides, similar in structure to the compound of interest, has shown promise in the development of potential antipsychotic medications. A study by Norman et al. (1996) focused on synthesizing and evaluating various heterocyclic analogues for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo efficacy in antagonizing the apomorphine-induced climbing response in mice. This research is pivotal in identifying new therapeutic agents with reduced side effects compared to existing antipsychotics. Norman et al., 1996.

Anti-TMV and Antimicrobial Activities

Another study by Reddy et al. (2013) explored urea and thiourea derivatives of piperazine, doped with Febuxostat, for their antiviral and antimicrobial activities. Their findings revealed that specific compounds exhibited promising activities against Tobacco mosaic virus (TMV) and various microbial strains, showcasing the potential of such compounds in agricultural and medical applications. Reddy et al., 2013.

Synthesis and Biological Activity Prediction

The work by Kharchenko et al. (2008) on synthesizing novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and predicting their biological activity illustrates the potential of such compounds in various biological applications. This approach combines chemical synthesis with computational biology to streamline the discovery of biologically active compounds. Kharchenko et al., 2008.

Anti-Fatigue Effects of Benzamide Derivatives

Research into benzamide derivatives, such as those conducted by Wu et al. (2014), demonstrates the potential of these compounds in enhancing endurance and combating fatigue. This study found that specific benzamide derivatives significantly extended the swimming time to exhaustion in mice, suggesting their utility in developing treatments for fatigue-related conditions. Wu et al., 2014.

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Orientations Futures

This involves discussing potential future research directions, applications, or improvements to the synthesis method of the compound.


Please consult with a qualified professional or refer to specific scientific literature for accurate information.


Propriétés

IUPAC Name

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-10-8-15(20-24-10)18-16(22)12-4-6-21(7-5-12)17(23)13-9-14(25-19-13)11-2-3-11/h8-9,11-12H,2-7H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBVSWAVGXQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-cyclopropylisoxazole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.